molecular formula C10H10BrNO B2966762 4-(3-Bromopropoxy)benzonitrile CAS No. 37136-86-0

4-(3-Bromopropoxy)benzonitrile

Cat. No.: B2966762
CAS No.: 37136-86-0
M. Wt: 240.1
InChI Key: ZIUYNDUOFPXUOD-UHFFFAOYSA-N
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Description

4-(3-Bromopropoxy)benzonitrile is an organic compound with the molecular formula C10H10BrNO. It is a derivative of benzonitrile, where a bromopropoxy group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Bromopropoxy)benzonitrile is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromopropoxy)benzonitrile involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it a valuable intermediate in organic synthesis. The nitrile group can also participate in various reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloropropoxy)benzonitrile
  • 4-(3-Fluoropropoxy)benzonitrile
  • 4-(3-Iodopropoxy)benzonitrile

Uniqueness

4-(3-Bromopropoxy)benzonitrile is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo counterparts. This reactivity is advantageous in synthetic applications where a higher reactivity is desired .

Properties

IUPAC Name

4-(3-bromopropoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUYNDUOFPXUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,3-Dibromopropane (1.02 L, 10 mol) was added to a stirred suspension of p-cyanophenol (238 g, 2 mol), K2CO3 (276.4 g, 2 mol) in MeCN (2.7 L). The reaction mixture was refluxed for 4 h, filtered and concentrated. The residue was recrystallised from iso-propyl ether to give the sub-title compound in a 69% yield.
Quantity
1.02 L
Type
reactant
Reaction Step One
Quantity
238 g
Type
reactant
Reaction Step One
Name
Quantity
276.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 L
Type
solvent
Reaction Step One
Yield
69%

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxybenzonitrile (0.109 g, 0.913 mmol) in acetonitrile (4 mL) was added 1,3-dibromopropane (0.930 mL, 9.16 mmol) followed by Cs2CO3 (0.439 g, 1.35 mmol). The reaction mixture was stirred for 24 h and then concentrated under vacuum. The resulting residue was treated with H2O (4 mL) and extracted with DCM (8 mL). The organic layer was dried through a phase separator and concentrated under vacuum. The residue was taken up in DMSO and purified by preparatory HPLC (without TFA) to give the title compound (0.156 g, 71.4%). EI-MS Rt (2.10 min).
Quantity
0.109 g
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
0.439 g
Type
reactant
Reaction Step Two
Yield
71.4%

Synthesis routes and methods III

Procedure details

In 50 ml of dimethyl sulfoxide was dissolved 10 g of 4-cyanophenol, followed by adding thereto 23 g of potassium carbonate at room temperature. The resulting mixture was stirred at the same temperature for 5 minutes and then 64 ml of 1,3-dibromopropane was added thereto, followed by stirring at room temperature for 12 hours. Subsequently, the reaction mixture was added to a mixed solvent of 200 ml of ethyl acetate and 100 ml of water, after which the organic layer was separated and the aqueous layer was extracted with 50 ml of ethyl acetate. The combined organic layer was washed successively with a 1N aqueous sodium hydroxide solution, water and a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent; hexane: ethyl acetate=5:1) to obtain 5.1 g of 1-bromo-3-(4-cyanophenoxy)-propane as a colorless oil.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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